molecular formula C6H9N2O2P B12438545 Bis(2-cyanoethyl)phosphinic acid CAS No. 29623-83-4

Bis(2-cyanoethyl)phosphinic acid

Cat. No.: B12438545
CAS No.: 29623-83-4
M. Wt: 172.12 g/mol
InChI Key: ZUGQSWRAGORZFB-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite

  • Molecular Formula : C₁₂H₂₂N₃O₂P vs. C₆H₉N₂O₂P.
  • Functional Groups : Replaces phosphinic acid’s hydroxyl with diisopropylamino groups, enhancing reactivity in oligonucleotide synthesis.
  • Applications : Used as a phosphorylating agent, contrasting with this compound’s undefined applications.

Ammonium Hypophosphite (NH₄H₂PO₂)

  • Molecular Simplicity : Lacks organic substituents, featuring a direct P–H bond.
  • Solid-State Structure : Crystallizes in a lattice stabilized by ammonium-phosphinate hydrogen bonds, unlike the hydrophobic interactions dominant in this compound.

Table 2: Structural Comparison of Phosphinic Acid Derivatives

Compound Key Features Functional Differences
This compound Cyanoethyl substituents, P=O and –OH groups Moderately polar, potential H-bonding
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite Bulky amino groups, P–N bonds High reactivity in phosphorylation
Ammonium hypophosphite Inorganic backbone, P–H bond Ionic solid-state packing

The electron-withdrawing cyano groups in this compound reduce phosphorus’s electrophilicity compared to hypophosphite derivatives, potentially altering its coordination chemistry.

Properties

CAS No.

29623-83-4

Molecular Formula

C6H9N2O2P

Molecular Weight

172.12 g/mol

IUPAC Name

bis(2-cyanoethyl)phosphinic acid

InChI

InChI=1S/C6H9N2O2P/c7-3-1-5-11(9,10)6-2-4-8/h1-2,5-6H2,(H,9,10)

InChI Key

ZUGQSWRAGORZFB-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(CCC#N)O)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the mixing of ethyl phosphonite and acrylonitrile at ambient temperature. A catalytic solution of sodium ethoxide in ethanol is introduced, initiating an exothermic reaction that elevates temperatures to 100–170°C. The exothermicity necessitates controlled cooling to mitigate safety risks, particularly at industrial scales. The intermediate ethyl bis(2-cyanoethyl)phosphinic ester is isolated via vacuum distillation, yielding a high-purity product.

Phosphorodiamidite Intermediate Synthesis and Hydrolysis

US7276620B2 outlines a two-step protocol for synthesizing this compound via phosphorodiamidite intermediates, emphasizing purity control and scalability.

Phosphorodiamidite Formation

Phosphorus trichloride reacts with diisopropylamine in acetonitrile, forming a diamidophosphite intermediate. Subsequent addition of 2-cyanoethanol and hexane as a co-solvent induces phase separation, facilitating the extraction of 2-cyanoethyl tetraisopropylphosphorodiamidite. The non-polar hexane layer, enriched with the diamidite, achieves 98% purity as confirmed by ³¹P-NMR.

Oxidation and Hydrolysis of Bis(2-cyanoethyl)phosphine Precursors

US2953595A discloses a pathway involving bis(2-cyanoethyl)phosphine oxide as a precursor, albeit for thiocarbamyl derivatives. Adapting this method for phosphinic acid synthesis requires oxidation followed by hydrolysis.

Phosphine Oxide Synthesis

Bis(2-cyanoethyl)phosphine undergoes air oxidation at 25°C, forming the corresponding phosphine oxide. Recrystallization from acetone yields a crystalline product with a melting point of 96–98°C.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Purity
Alkali Alcoholate-Mediated Acrylonitrile, ethyl phosphonite 100–170°C, NaOEt catalyst ~80% (ester) >95% (ester)
Phosphorodiamidite Hydrolysis PCl₃, diisopropylamine, 2-cyanoethanol Acetonitrile/hexane, 25°C Unreported 98% (diamidite)
Phosphine Oxide Hydrolysis Bis(2-cyanoethyl)phosphine Air oxidation, HCl reflux Theoretical Unreported

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphonic acids, amines, and various substituted phosphinic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-cyanoethyl)phosphinic acid is an organophosphorus compound featuring two cyanoethyl groups attached to a phosphinic acid moiety. It has a chemical formula of C6H9NO2PC_6H_9NO_2P and a molecular weight of 174.12 g/mol. This compound has applications in material science and organic synthesis due to its reactivity.

Scientific Research Applications

  • Material Science : this compound can potentially be used in creating polymers or materials with specific properties because of its reactive functional groups.
  • Pharmaceutical Chemistry : Research on the biological activity of this compound is limited, but suggests potential applications in medicinal chemistry. Compounds with similar structures have been studied for their antitumor and antimicrobial properties. The phosphinic acid group may contribute to biological interactions through enzyme inhibition or modulation of cellular pathways.
  • Organic Synthesis : Interaction studies involving this compound elucidate its mechanism of action in organic transformations and potential biological interactions. The compound's unique structure allows it to participate in multiple pathways, making it a versatile compound in synthetic chemistry.

    This compound stands out due to its dual cyanoethyl groups, which enhance its reactivity compared to similar compounds, making it valuable in synthetic chemistry and potentially in biological applications.
  • Synthesis of Phosphate Esters : 2-Cyanoethyl phosphate is used in the synthesis of phosphate esters .
  • Oligonucleotide Synthesis : 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is applied for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer synthesis . It is also used in the chemical synthesis of long oligoribonucleotides .

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameChemical FormulaUnique Features
Bis(2-cyanoethyl)phosphineC6H9N2PC_6H_9N_2PContains no oxygen; used primarily as a reducing agent
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramiditeC12H22N3O2PC_{12}H_{22}N_3O_2PMore complex; used in nucleic acid synthesis
Bis(2-cyanoethyl) phosphonateC6H12N2O4PC_6H_{12}N_2O_4PPhosphate group instead of phosphinic; used in agriculture

Mechanism of Action

The mechanism of action of bis(2-cyanoethyl)phosphinic acid involves its interaction with molecular targets through its phosphinic acid moiety. This interaction can lead to the formation of stable complexes with metal ions, which is crucial in its applications as a flame retardant and in other industrial processes. The cyanoethyl groups also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acid Compounds

Structural and Functional Analogues

A. Bis(aminomethyl)phosphinic Acid Derivatives

  • Structure: Features two aminomethyl groups (‑CH₂NH₂) attached to phosphorus.
  • Applications: Potent inhibitors of bacterial ureases (e.g., Sporosarcina pasteurii, Proteus mirabilis). The most active derivative, aminomethyl(N-n-hexylaminomethyl)phosphinic acid, exhibits a Kᵢ of 108 nM against S. pasteurii urease, comparable to acetohydroxamic acid (positive control) .
  • Mechanism : Competitive inhibition via phosphinate group interactions with nickel ions in the urease active site and hydrogen bonding with enzyme residues (e.g., Ala170, Ala366) .

B. Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)

  • Structure : Bulky branched alkyl groups enhance lipophilicity.
  • Applications : Widely used in hydrometallurgy for cobalt/nickel separation. Extraction efficiency for cobalt exceeds 90% under optimized conditions (pH 5–6, 55°C) .
  • Advantages: High selectivity for Co²⁺ over Al³⁺ and Cu²⁺ compared to D2EHPA (bis(2-ethylhexyl)phosphoric acid) and PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) .

C. Bis(2-carboxyethyl)phosphinic Acid

  • Structure : Two carboxyethyl (‑CH₂CH₂COOH) substituents.
  • Synthesis : Byproduct in the preparation of phosphinic dipeptides. Formation is suppressed using excess silyl ester of hypophosphorous acid during acrylate reactions .
Structure-Activity Relationships (SAR)
  • Substituent Bulk: Cyanex 272’s branched alkyl groups enhance metal selectivity but reduce solubility in aqueous systems . In contrast, bis(aminomethyl)phosphinic acid derivatives with linear alkyl chains (e.g., n-hexyl) show optimal urease inhibition due to improved enzyme active-site fitting .
  • Electronic Effects: Phosphinic acids with electron-withdrawing groups (e.g., cyano in bis(2-cyanoethyl)phosphinic acid) exhibit stronger acidity (pKa ~1–3) compared to carboxylic acids (pKa ~4–5), enhancing metal-binding capacity .
  • Biological Permeability: Phosphinic acids generally exhibit lower membrane permeability than carboxylic acid isosteres (e.g., amino squaric acid) despite similar lipophilicity, likely due to higher polarity .

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